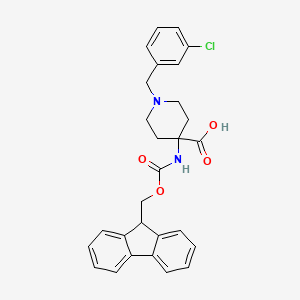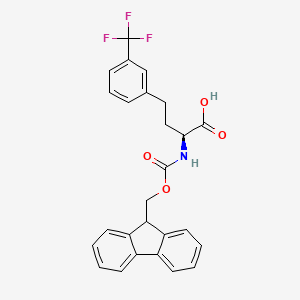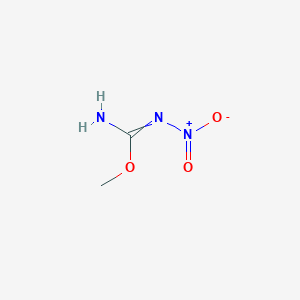
zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, commonly known as zinc gluconate, is a zinc salt of gluconic acid. This compound is widely recognized for its use as a dietary supplement to deliver zinc, an essential trace element necessary for various biological functions. Zinc gluconate is known for its high bioavailability and is often used in medicinal health as a nutritional supplement .
準備方法
Synthetic Routes and Reaction Conditions
Zinc gluconate can be synthesized through the reaction of gluconic acid with zinc oxide or zinc carbonate. The reaction typically involves dissolving gluconic acid in water and then adding zinc oxide or zinc carbonate under controlled conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of zinc gluconate. The reaction can be represented as follows:
C6H12O7+ZnO→C12H22O14Zn
Industrial Production Methods
In industrial settings, zinc gluconate is produced by fermenting glucose to gluconic acid using specific strains of bacteria such as Aspergillus niger. The gluconic acid is then neutralized with zinc oxide or zinc carbonate to form zinc gluconate. The product is purified through crystallization and drying processes to obtain the final compound .
化学反応の分析
Types of Reactions
Zinc gluconate undergoes various chemical reactions, including:
Oxidation: Zinc gluconate can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, zinc gluconate can be reduced to elemental zinc.
Substitution: Zinc gluconate can participate in substitution reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to replace the gluconate ligand.
Major Products
Oxidation: Zinc oxide and gluconic acid derivatives.
Reduction: Elemental zinc and reduced gluconate derivatives.
Substitution: Zinc complexes with new ligands.
科学的研究の応用
Zinc gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.
Biology: Studied for its role in enzyme activation, gene expression, and cellular signaling.
Medicine: Used in the treatment of zinc deficiency, common colds, and as an immune system booster.
作用機序
Zinc gluconate exerts its effects primarily through the release of zinc ions. Zinc ions play a crucial role in various biological processes, including:
Enzyme Activation: Zinc is a cofactor for numerous enzymes involved in DNA synthesis, protein synthesis, and cellular metabolism.
Gene Expression: Zinc influences the expression of genes by binding to zinc finger motifs in transcription factors.
Cellular Signaling: Zinc ions act as signaling molecules in various cellular pathways, including immune response and apoptosis.
類似化合物との比較
Similar Compounds
Zinc sulfate: Another zinc supplement with higher solubility but more gastrointestinal side effects.
Zinc acetate: Known for its use in lozenges for treating the common cold.
Zinc citrate: Often used in dental care products for its antimicrobial properties.
Uniqueness
Zinc gluconate is unique due to its high bioavailability and lower gastrointestinal side effects compared to other zinc supplements. It is also preferred in medicinal applications due to its effectiveness in delivering zinc with minimal adverse effects .
特性
IUPAC Name |
zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.H2O.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);1H2;/q;;;+2/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDZPVMMPIQEBN-XRDLMGPZSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O15Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8180015.png)




![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8179966.png)

